molecular formula C12H17F3N4O3 B14096599 Tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate

Tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate

Cat. No.: B14096599
M. Wt: 322.28 g/mol
InChI Key: PPESFAFVBPFMMI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate is a compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a piperazine ring The tert-butyl group is attached to the piperazine ring via a carboxylate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Coupling with Piperazine: The oxadiazole derivative is then coupled with piperazine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Protection with Tert-butyl Group: Finally, the piperazine derivative is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydrazine derivatives of the oxadiazole ring.

    Substitution: Substituted derivatives at the trifluoromethyl group.

Scientific Research Applications

Tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its ability to cross biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate is unique due to the presence of the trifluoromethyl group attached to the oxadiazole ring. This structural feature imparts distinct electronic properties and enhances the compound’s stability and lipophilicity compared to other similar compounds.

Properties

Molecular Formula

C12H17F3N4O3

Molecular Weight

322.28 g/mol

IUPAC Name

tert-butyl 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C12H17F3N4O3/c1-11(2,3)22-10(20)19-6-4-18(5-7-19)9-17-16-8(21-9)12(13,14)15/h4-7H2,1-3H3

InChI Key

PPESFAFVBPFMMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(O2)C(F)(F)F

Origin of Product

United States

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